HDAC Isoform Selectivity Profile: Hdac6-IN-17 vs. Tubastatin A
Hdac6-IN-17 exhibits a distinct selectivity profile compared to the widely used HDAC6 inhibitor Tubastatin A. While Tubastatin A is characterized by extremely high selectivity for HDAC6 over other isoforms (except HDAC8), Hdac6-IN-17 demonstrates a more moderate selectivity window with measurable activity against HDAC8 and HDAC4 [1]. Specifically, Hdac6-IN-17 inhibits HDAC6 with an IC50 of 150 nM, and also inhibits HDAC8 with an IC50 of 1400 nM and HDAC4 with an IC50 of 2300 nM [2]. In contrast, Tubastatin A inhibits HDAC6 with an IC50 of 15 nM and HDAC1 with an IC50 of 1640 nM, yielding a 1093-fold selectivity window over HDAC1, but its activity against HDAC4 is negligible [1].
| Evidence Dimension | Selectivity over class I and IIa HDAC isoforms |
|---|---|
| Target Compound Data | HDAC6 IC50 = 150 nM; HDAC8 IC50 = 1400 nM; HDAC4 IC50 = 2300 nM |
| Comparator Or Baseline | Tubastatin A: HDAC6 IC50 = 15 nM; HDAC1 IC50 = 1640 nM (1093-fold selective) |
| Quantified Difference | Hdac6-IN-17 is 9.3-fold less potent on HDAC6 but has quantifiable activity on HDAC8 and HDAC4, which are not significantly inhibited by Tubastatin A. |
| Conditions | In vitro biochemical HDAC activity assay using recombinant enzymes |
Why This Matters
This difference in isoform selectivity means Hdac6-IN-17 is a more suitable tool for studying the biological consequences of combined HDAC6/8/4 inhibition, as opposed to the near-absolute HDAC6 selectivity of Tubastatin A.
- [1] Butler, K.V.; et al. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A. J. Am. Chem. Soc. 2010, 132, 10842-10846. View Source
- [2] Doan, T.H.; et al. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Int. J. Mol. Sci. 2023, 24, 11044. View Source
